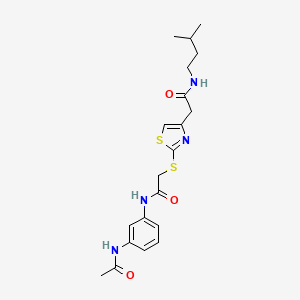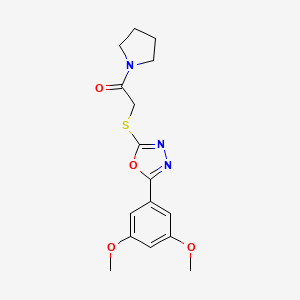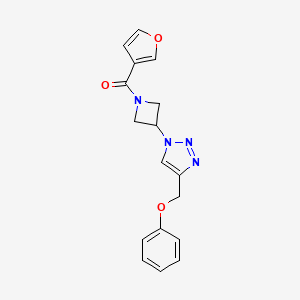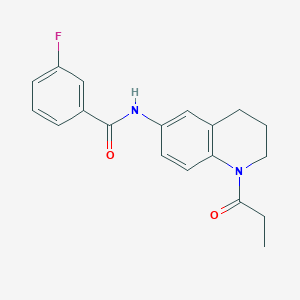
N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a novel molecule that has been synthesized and characterized for its potential use in medical applications, particularly in the treatment of cancer. The compound belongs to a broader class of bioactive molecules known as N-(4-(3-aminophenyl)(thiazol-2-yl)acetamides, which have shown promise in combating both sensitive and resistant cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the creation of a thiazole ring, which is a common feature in many pharmacologically active molecules. The process includes the introduction of an acetamide group and the incorporation of an isopentylamino moiety. The synthesis route is designed to optimize yields and ensure the stability of the compound. The lead compound from a related study, 6b, was synthesized and evaluated for its anti-cancer properties, demonstrating significant in vitro potency against various cancer cell lines .
Molecular Structure Analysis
The molecular structure of N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is characterized by the presence of a thiazole ring and an acetamide group. The structure has been analyzed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR. X-ray diffraction techniques have also been employed to determine the crystal structure, which provides insights into the intermolecular interactions and the overall stability of the compound .
Chemical Reactions Analysis
The reactivity of the compound is influenced by its electrophilic nature, as indicated by the chemical activity descriptors. The molecule's ability to act as an electron acceptor in interactions with DNA bases suggests its potential to interfere with biological processes at the molecular level. The charge transfer from DNA bases to the molecule has been studied, revealing that adenine acts as an electron donor, while the compound itself is an electron acceptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are crucial for its potential therapeutic application. The compound's stability, solubility, and pharmacokinetic properties are important factors in its development as a drug candidate. The thermodynamic properties have been calculated at different temperatures to understand the behavior of the compound under various conditions. Theoretical computations, including density functional theory (DFT), have been used to predict the molecule's behavior and its interactions with biological targets .
Scientific Research Applications
Optoelectronic Properties
The use of thiazole-containing monomers, similar in structure to N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, in the synthesis of conducting polymers has been explored. These polymers display significant optoelectronic properties, such as optical band gaps and satisfactory switching times, making them potential candidates for electronic applications (Camurlu & Guven, 2015).
Anticancer Potential
Thiazole derivatives have shown potential as anticancer agents. For instance, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibit selective cytotoxicity against human lung adenocarcinoma cells, highlighting the therapeutic potential of thiazole-based compounds in cancer treatment (Evren et al., 2019).
Antimicrobial Activity
Thiazole compounds, including those structurally related to N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, have been synthesized and shown to exhibit antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial and fungal strains, suggesting their potential use in combating microbial infections (Singh & Vedic, 2015).
properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-13(2)7-8-21-18(26)10-17-11-28-20(24-17)29-12-19(27)23-16-6-4-5-15(9-16)22-14(3)25/h4-6,9,11,13H,7-8,10,12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQNRGHIZZPVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)



![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2512098.png)

![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)

![5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether](/img/structure/B2512105.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)



